Chemical structure and properties of 3-Nitro-4-phenoxypyridine
Chemical structure and properties of 3-Nitro-4-phenoxypyridine
Synthesis, Reactivity, and Applications in Medicinal Chemistry
Executive Summary
3-Nitro-4-phenoxypyridine (CAS 132038-21-2) is a critical heterocyclic intermediate in the synthesis of bioactive molecules, particularly in the field of neuroimaging and oncology. Its structural core—a pyridine ring substituted with a nitro group at position 3 and a phenoxy ether at position 4—serves as an "activated scaffold" for downstream derivatization.
This compound is most notably recognized as the immediate precursor to 3-amino-4-phenoxypyridine , the foundational synthon for PBR28 , a second-generation positron emission tomography (PET) radioligand targeting the Translocator Protein (TSPO) 18 kDa. Beyond neuroinflammation imaging, this scaffold is increasingly utilized in the design of c-Met kinase inhibitors and tricyclic systems like chromeno[3,2-c]pyridines.
This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthesis protocols, reaction mechanisms, and safety standards for research applications.
Chemical Identity & Physicochemical Profile
| Property | Data |
| Chemical Name | 3-Nitro-4-phenoxypyridine |
| Synonyms | 4-Phenoxy-3-nitropyridine; 3-Nitro-4-pyridyl phenyl ether |
| CAS Registry Number | 132038-21-2 |
| Molecular Formula | C₁₁H₈N₂O₃ |
| Molecular Weight | 216.19 g/mol |
| Structure (SMILES) | O=C1=C(OC2=CC=CC=C2)C=CN=C1 |
| Appearance | Yellow to orange crystalline solid |
| Solubility | Soluble in DMSO, DMF, Ethyl Acetate, Chloroform; Insoluble in Water |
| Melting Point | Approx. 98–102 °C (Experimental variance observed based on purity) |
Synthetic Methodology
The synthesis of 3-Nitro-4-phenoxypyridine is a classic example of Nucleophilic Aromatic Substitution (SₙAr) . The reaction exploits the electron-withdrawing nature of the nitro group at the 3-position and the pyridine nitrogen, which collectively activate the 4-position chloride for displacement by a phenoxide nucleophile.
Mechanism of Action
The reaction proceeds via an addition-elimination mechanism. The phenoxide ion attacks the electron-deficient C4 carbon, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). Re-aromatization occurs through the expulsion of the chloride leaving group.
Figure 1: Mechanistic pathway for the SₙAr synthesis of 3-Nitro-4-phenoxypyridine.
Validated Experimental Protocol
Reference Standard: Adapted from synthetic routes for PBR28 precursors [1, 2].
Materials:
-
4-Chloro-3-nitropyridine (1.0 eq)
-
Phenol (1.1 – 1.3 eq)
-
Potassium Carbonate (K₂CO₃, 1.5 – 2.0 eq) or Sodium Hydride (NaH, 1.2 eq)
-
Solvent: Anhydrous DMF or Acetonitrile (MeCN)
Step-by-Step Procedure:
-
Preparation of Nucleophile: In a round-bottom flask equipped with a magnetic stir bar, dissolve Phenol (1.3 eq) in anhydrous DMF (approx. 5 mL per gram of substrate).
-
Base Addition: Add Potassium Carbonate (1.8 eq) in a single portion. Stir at room temperature for 15 minutes to generate the phenoxide species.
-
Note: If using NaH, cool to 0°C during addition to manage hydrogen evolution.
-
-
Substrate Addition: Slowly add 4-Chloro-3-nitropyridine (1.0 eq) dissolved in a minimal amount of DMF.
-
Reaction: Stir the mixture at Room Temperature to 80°C (depending on scale and base strength).
-
K₂CO₃ method: Often requires mild heating (60–80°C) for 2–4 hours.
-
NaH method: Often proceeds at Room Temperature overnight.
-
-
Monitoring: Monitor by TLC (Hexane:Ethyl Acetate, 7:3). The starting chloride (Rf ~0.4) should disappear, replaced by the product (Rf ~0.3).
-
Work-up: Pour the reaction mixture into crushed ice/water. The product typically precipitates as a yellow/orange solid.
-
Isolation: Filter the precipitate. If no precipitate forms, extract with Ethyl Acetate (3x), wash organics with water and brine, dry over Na₂SO₄, and concentrate.
-
Yield: Typical isolated yields range from 85% to 97% .
Reactivity & Downstream Applications
The primary value of 3-Nitro-4-phenoxypyridine lies in its reduction to 3-amino-4-phenoxypyridine , a "privileged structure" in medicinal chemistry.
Reduction Protocol (Nitro to Amine)
The nitro group is chemically robust but can be selectively reduced using Iron/Acetic Acid or Stannous Chloride (SnCl₂).
-
Reagents: SnCl₂·2H₂O (5.0 eq), Conc. HCl, Ethanol/Methanol.
-
Conditions: Reflux at 70–80°C for 2–6 hours.
-
Outcome: Quantitative conversion to 3-amino-4-phenoxypyridine (CAS 132038-22-3).
Application Landscape
Figure 2: Synthetic utility and pharmaceutical application pathways.
-
Neuroimaging (TSPO Ligands): The 3-amino derivative is the direct precursor for PBR28 and its radiolabeled analogs ([¹¹C]PBR28, [¹⁸F]PBR28). These ligands bind to the Translocator Protein (TSPO), a biomarker for microglial activation in neurodegenerative diseases like Alzheimer's and Multiple Sclerosis [3].
-
Oncology (Kinase Inhibition): The 4-phenoxypyridine motif mimics the ATP-binding pocket interactions in several kinases. Derivatives synthesized from this scaffold have shown potency against c-Met (hepatocyte growth factor receptor) and Aurora kinases , critical targets in cancer cell proliferation [4].
Safety & Handling (SDS Summary)
Hazard Classification (GHS):
-
Signal Word: WARNING
-
Acute Toxicity: Category 4 (Oral).
-
Skin/Eye Irritation: Category 2 (Causes skin irritation and serious eye irritation).
-
STOT-SE: Category 3 (May cause respiratory irritation).[1]
Precautions:
-
Engineering Controls: Use only in a chemical fume hood.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Storage: Store in a cool, dry place. Keep container tightly closed. Stable under normal laboratory conditions.
References
-
Synthesis of PBR28 Precursor: Damont, A., et al. "Synthesis of 6-[18F]fluoro-PBR28, a novel radiotracer for imaging the TSPO 18kDa with PET." Bioorganic & Medicinal Chemistry Letters, 2011.[2]
-
Clickable Ligand Synthesis: Di Nardo, G., et al. "Synthesis and Characterization of a “Clickable” PBR28 TSPO-Selective Ligand Derivative." Molecules, 2021, 26(13), 3947.
- TSPO Imaging Guide: Owen, D.R., et al. "TSPO imaging in multiple sclerosis and other neurodegenerative diseases." Quarterly Journal of Nuclear Medicine and Molecular Imaging, 2011.
-
Kinase Inhibitors: Liu, J., et al. "Design, synthesis, and biological evaluation of novel 4-phenoxypyridine derivatives." European Journal of Medicinal Chemistry, 2020.
